8-Quinolyl 1-pentylindazole-3-carboxylate
Overview
Description
8-Quinolyl 1-pentylindazole-3-carboxylate, also known as NPB-22, is a synthetic cannabinoid . It is a newly introduced compound in the drug market . The molecular formula of this compound is C22H21N3O2 .
Molecular Structure Analysis
The molecular structure of 8-Quinolyl 1-pentylindazole-3-carboxylate consists of a quinoline moiety attached to a pentylindazole-3-carboxylate group .Scientific Research Applications
1. Analytical and Forensic Chemistry
8-Quinolyl 1-pentylindazole-3-carboxylate, also known as PB-22 or QUPIC, has been the subject of study in analytical and forensic chemistry. Research has focused on understanding its metabolic pathways, which is crucial for detecting its intake from biological samples such as urine. One study found that the predominant metabolic pathway for PB-22 is ester hydrolysis, leading to a variety of pentylindole-3-carboxylic acid metabolites (Wohlfarth et al., 2014). Another study noted the thermal degradation of QUPIC during gas chromatography–mass spectrometry analysis, indicating the need for careful analytical approaches when studying this compound (Tsujikawa et al., 2014).
2. Synthesis and Pharmacological Evaluation
Research has also been conducted on the synthesis of various quinoline derivatives and their pharmacological properties. For instance, studies on 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinolines revealed anticonvulsant activity in some compounds, suggesting potential therapeutic applications (Wang et al., 2013). Additionally, the synthesis and antimicrobial activity of substituted 1,2,3-triazoles were explored, highlighting the broad spectrum of activity of quinoline derivatives, particularly in their ability to chelate metal ions or intercalate into DNA (Holla et al., 2005).
3. Metabolic Profiling in Drug Analysis
Metabolic profiling of substances like 8-Quinolyl 1-pentylindazole-3-carboxylate is essential in drug analysis, especially for new psychoactive substances. A study using human liver microsomes investigated the metabolism of several illicit drugs, including QUPIC, providing insights into potential metabolites formed in humans, which is vital for drug testing and forensic applications (Takayama et al., 2014).
properties
IUPAC Name |
quinolin-8-yl 1-pentylindazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-2-3-6-15-25-18-12-5-4-11-17(18)21(24-25)22(26)27-19-13-7-9-16-10-8-14-23-20(16)19/h4-5,7-14H,2-3,6,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWICFJAXLKCHTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=C3N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043089 | |
Record name | 8-Quinolinyl 1-pentyl-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601043089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolyl 1-pentylindazole-3-carboxylate | |
CAS RN |
1445579-61-2 | |
Record name | NPB-22 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445579612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Quinolinyl 1-pentyl-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601043089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NPB-22 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL0HW7PA81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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